

# Application Note and Protocol: HPLC-UV Method for Quantifying Levomepromazine in Plasma

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Compound of Interest		
Compound Name:	Levomepromazine	
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This document provides a detailed protocol for the quantification of **levomepromazine** in human plasma using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

#### Introduction

**Levomepromazine**, also known as methotrimeprazine, is a phenothiazine neuroleptic drug with antipsychotic, analgesic, and antiemetic properties.[1] Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and safety.[2] This application note describes a robust HPLC-UV method for the determination of **levomepromazine** in human plasma, including sample preparation, chromatographic conditions, and comprehensive method validation.

## **Principle of the Method**

This method involves the extraction of **levomepromazine** and an internal standard (IS) from human plasma, followed by separation and quantification using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C8 or C18 analytical column with an isocratic mobile phase. Detection is performed at a UV wavelength where **levomepromazine** exhibits significant absorbance.



## **Materials and Reagents**

- Levomepromazine reference standard
- Internal Standard (e.g., Loxapine or Desmethylclomipramine)[2][3]
- HPLC grade acetonitrile, methanol, and water
- Phosphate buffer
- Triethylamine
- Orthophosphoric acid
- Solid-Phase Extraction (SPE) cartridges (e.g., C1 or C18)[2]
- Human plasma (drug-free)

# Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Analytical Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common composition is acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL
- Column Temperature: Ambient or controlled at 30°C.
- UV Detection Wavelength: 254 nm.

## **Experimental Protocols**

#### Methodological & Application



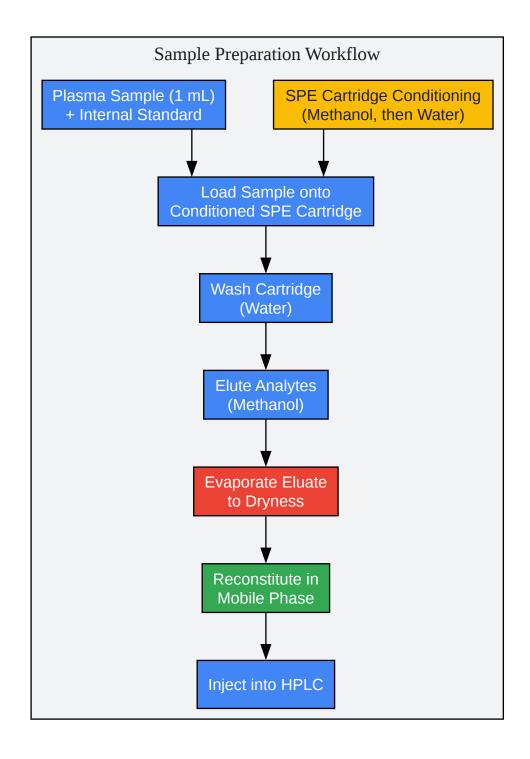


- Stock Solutions: Prepare stock solutions of **levomepromazine** and the internal standard (e.g., 1 mg/mL) in methanol.
- Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations for the calibration curve.
- Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

A reliable method for sample pre-treatment is solid-phase extraction (SPE).

- Conditioning: Condition a C1 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard and vortex. Load the mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
- Elution: Elute **levomepromazine** and the internal standard with 1 mL of methanol or another suitable organic solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 μL) of the mobile phase.
- Injection: Inject a portion of the reconstituted sample into the HPLC system.





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Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction (SPE).

# **Method Validation**







The developed method should be validated according to standard guidelines for bioanalytical method validation.

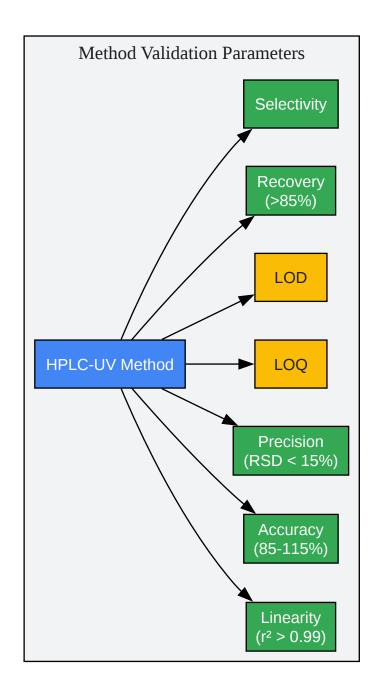
The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. A linear relationship was observed for **levomepromazine** over the concentration range of 10-300 ng/mL. Another study demonstrated linearity between 25 and 800  $\mu$ g/L with a coefficient of determination ( $r^2$ ) > 0.999.

Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC samples at different concentrations on the same day and on different days, respectively. The precision, expressed as the relative standard deviation (RSD%), should be less than 15%, and the accuracy should be within 85-115%. Studies have shown RSD values for precision to be lower than 4.9% and mean accuracy values higher than 92%. Another study reported between and within-day assay variations commonly below 5% and accuracy varying between 95% and 105%.

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be detected. The lower limit of quantification for **levomepromazine** has been reported to be  $4.1 \, \mu g/L$ .

The extraction recovery of **levomepromazine** from plasma is determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards. Good extraction yields of over 91% have been achieved using solid-phase extraction. Another study reported recovery in human plasma to be between 85% and 110%.





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Caption: Logical relationship of key HPLC-UV method validation parameters.

#### **Data Presentation**

The following tables summarize the quantitative data for the HPLC-UV method for **levomepromazine** quantification in plasma.



Table 1: Chromatographic Conditions and Performance

Parameter	Value	Reference
HPLC Column	C8 Reversed-Phase	
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 2.0, 34 mM) with 0.3% Triethylamine (29:71, v/v)	
Flow Rate	1.0 mL/min	-
UV Wavelength	254 nm	-
Internal Standard	Loxapine	-

Table 2: Method Validation Summary

Validation Parameter	Result	Reference
Linearity Range	25 - 800 μg/L	
Correlation Coefficient (r²)	> 0.999	
Accuracy	95% - 105%	_
Precision (RSD%)	< 4.9%	_
Lower Limit of Quantification (LOQ)	4.1 μg/L	<del>-</del>
Extraction Recovery	> 91%	_

## Conclusion

The described HPLC-UV method provides a sensitive, accurate, and reliable approach for the quantification of **levomepromazine** in human plasma. The detailed protocol and validation data presented in this application note will be valuable for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of **levomepromazine**.



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#### References

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